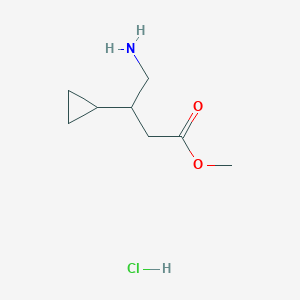
6-甲氧基喹啉-2-甲醛
描述
6-Methoxyquinoline-2-carbaldehyde, or MQCA, is a chemical compound with the molecular formula C11H9NO2. It is used in the synthesis of various compounds and has applications in different fields .
Synthesis Analysis
The synthesis of 6-Methoxyquinoline-2-carbaldehyde involves several steps. In one study, 2-chloro-6-methoxyquinoline-3-carbaldehyde was reacted with [4-(3,4-dicyanophenoxy)phenyl]acetic acid to obtain 2-(3,4-dicyanophenoxy)phenyl-4-(2-chloro-6-methoxyquinolin-3-yl)-3-butenoic acid as a phthalocyanine precursor .Molecular Structure Analysis
The molecular structure of 6-Methoxyquinoline-2-carbaldehyde consists of a quinoline ring with a methoxy group at the 6th position and a carbaldehyde group at the 2nd position .Chemical Reactions Analysis
6-Methoxyquinoline-2-carbaldehyde can undergo various chemical reactions. For instance, it can be used as a precursor in the synthesis of fluorescent zinc and chlorine sensors .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxyquinoline-2-carbaldehyde include a molecular weight of 187.198. More detailed properties like melting point, boiling point, and solubility might need further experimental determination .科学研究应用
Natural Product Synthesis
Quinoline alkaloids occur naturally in various plants and organisms. Researchers use 6-Methoxyquinoline-2-carbaldehyde as a starting material to synthesize these alkaloids or related natural products. By mimicking biosynthetic pathways, they explore novel routes to bioactive compounds.
安全和危害
6-Methoxyquinoline-2-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
Recent research data on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, including 6-Methoxyquinoline-2-carbaldehyde, suggest potential future directions in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
作用机制
Target of Action
The primary targets of 6-Methoxyquinoline-2-carbaldehyde are cancer cells, specifically lung carcinoma cells . The compound has been studied for its antitumor effects and mechanisms of toxic action .
Mode of Action
6-Methoxyquinoline-2-carbaldehyde interacts with its targets by inducing oxidative stress . This is achieved through the reduction of the GSH/GSSG ratio, which leads to a redox imbalance . This imbalance then induces oxidative DNA damage, which is revealed by the Micronucleus test and the Comet assay .
Biochemical Pathways
The affected pathway by 6-Methoxyquinoline-2-carbaldehyde is the oxidative stress pathway . The compound’s interaction with this pathway leads to a decrease in cell proliferation and an increase in oxidative stress . The downstream effects include a cell cycle arrest at the G2/M phase and the induction of apoptosis .
Result of Action
The molecular and cellular effects of 6-Methoxyquinoline-2-carbaldehyde’s action include a decrease in cell proliferation, induction of oxidative stress, oxidative DNA damage, cell cycle arrest at the G2/M phase, and the induction of apoptosis . In multicellular spheroids, the IC50 values tripled the monolayer model .
属性
IUPAC Name |
6-methoxyquinoline-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-10-4-5-11-8(6-10)2-3-9(7-13)12-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIIFDAAXPMDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyquinoline-2-carbaldehyde | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B2684502.png)


![3-[(4-bromophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684508.png)
![8-(4-ethoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2684509.png)

![3-[3-(2-Phenylethenesulfonamido)phenyl]prop-2-enoic acid](/img/structure/B2684516.png)
![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)

![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)


